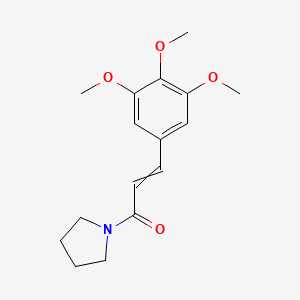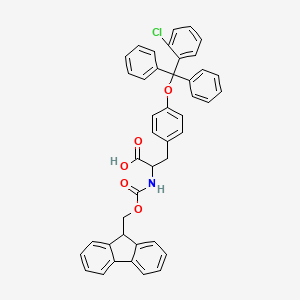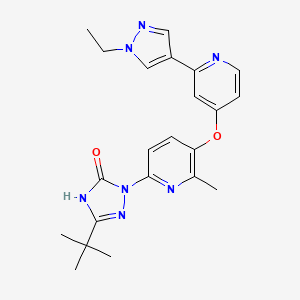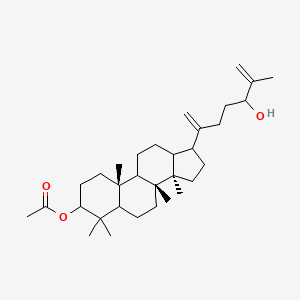![molecular formula C31H46O2 B15145831 2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phytonadione, also known as vitamin K1 or phylloquinone, is a fat-soluble vitamin essential for the synthesis of blood clotting factors. It is naturally found in green leafy vegetables, vegetable oils, and some fruits. Phytonadione is used as a dietary supplement and in medical treatments to address vitamin K deficiencies and certain bleeding disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phytonadione can be synthesized through various methods, including the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction typically involves the use of a strong base, such as potassium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction .
Industrial Production Methods
Industrial production of phytonadione often involves the extraction of the compound from natural sources, such as alfalfa or other green plants. The extracted material undergoes purification processes, including chromatography, to isolate phytonadione. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phytonadione undergoes various chemical reactions, including:
Oxidation: Phytonadione can be oxidized to form hydroperoxy-phytonadione.
Reduction: It can be reduced to form dihydro-phytonadione.
Substitution: Phytonadione can undergo substitution reactions, particularly at the naphthoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Hydroperoxy-phytonadione
Reduction: Dihydro-phytonadione
Substitution: Various substituted naphthoquinones
Aplicaciones Científicas De Investigación
Phytonadione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cellular processes and its impact on various biological pathways.
Medicine: Used to treat vitamin K deficiencies, bleeding disorders, and as an antidote for warfarin overdose. .
Industry: Employed in the fortification of foods and dietary supplements.
Mecanismo De Acción
Phytonadione acts by promoting the synthesis of clotting factors II, VII, IX, and X in the liver. It serves as a cofactor for the enzyme γ-carboxylase, which modifies these clotting factors to their active forms. This modification involves the carboxylation of glutamic acid residues, enabling the clotting factors to bind calcium ions and participate in the coagulation cascade .
Comparación Con Compuestos Similares
Phytonadione is part of the vitamin K family, which includes:
Menaquinone (Vitamin K2): Found in animal products and fermented foods. It has a longer side chain compared to phytonadione, resulting in different biological activities and longer half-life.
Menadione (Vitamin K3): A synthetic form of vitamin K that is water-soluble and used in animal feed. .
Phytonadione is unique due to its natural occurrence in plants and its specific role in the human diet and medical treatments. Its ability to be administered in various forms (oral, intramuscular, intravenous) makes it versatile for different therapeutic applications .
Propiedades
Fórmula molecular |
C31H46O2 |
|---|---|
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/t23-,24-/m1/s1 |
Clave InChI |
MBWXNTAXLNYFJB-DNQXCXABSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)


![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)

![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)


![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)

![Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)

![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)
![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
